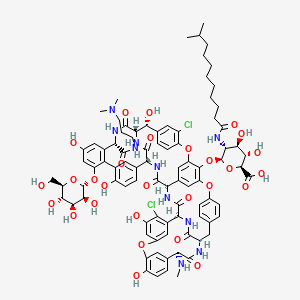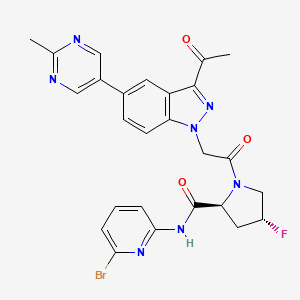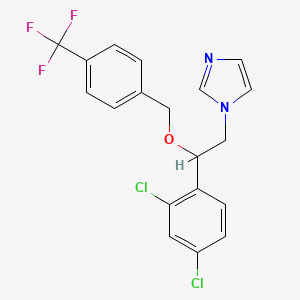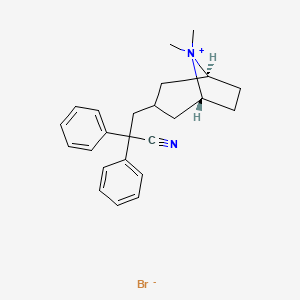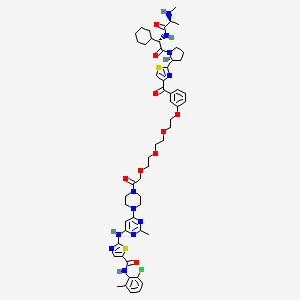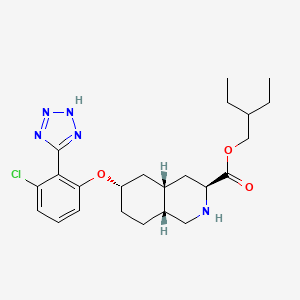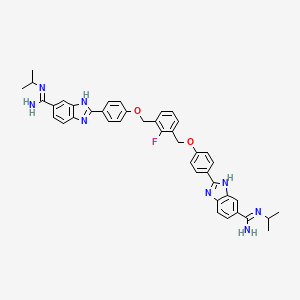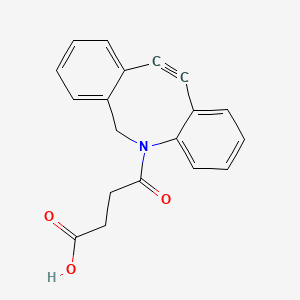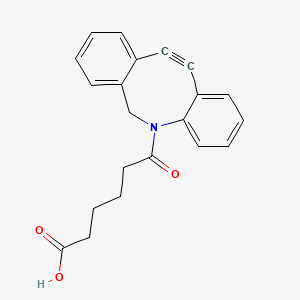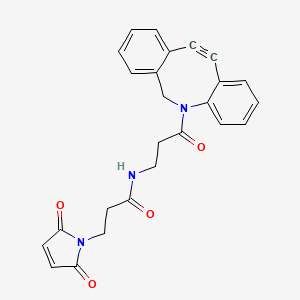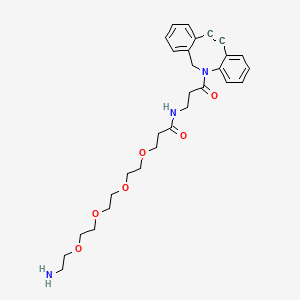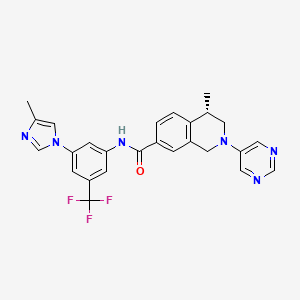
DDR-TRK-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DDR-TRK-1 is a probe for the DDR and TRK kinases which inhibits colony formation, migration of Panc-1 pancreatic cancer cells, signaling and expression of fibrotic markers and fibrotic features such as hydroxproline expression in cellular and mouse models of lung fibrosis.
科学的研究の応用
DNA Damage Response (DDR) in Cancer Treatment
The DNA damage response (DDR) is crucial in maintaining genomic integrity following stresses. It involves multiple signaling pathways, including cell cycle checkpoints, DNA repair, transcriptional programs, and apoptosis. DDR's role in cancer treatment is significant, especially in response to genotoxic insults by various cytotoxic agents and radiation. Checkpoint kinase 1 (Chk1), a part of DDR, contributes to all cell cycle checkpoints (G1/S, intra-S-phase, G2/M, and the mitotic spindle checkpoint) and is involved directly in DNA repair and apoptotic events. Targeting DDR pathways, particularly Chk1, is a developing strategy in cancer therapy (Dai & Grant, 2010).
DDR as a Biological Barrier Against Cancer Progression
DDR acts as an oncogene-inducible biological barrier against cancer progression. Activation of oncogenes and loss of some tumor suppressors lead to DNA replication stress and damage, triggering the DDR machinery. This response can lead to cellular senescence or death of oncogene-transformed cells, delaying or preventing tumorigenesis. However, chronic DDR activation can create selective pressure favoring malignant clones with defects in genome maintenance machinery. The concept of DDR as a tumorigenesis barrier has significant implications for cancer research and treatment (Bartek, Bártková, & Lukas, 2007).
DDR in Cellular Senescence and Organism Aging
DDR signaling is a key mechanism linking DNA damage accumulation, cell senescence, and aging. DDR activation in senescent cells leads to a proinflammatory secretory phenotype, which can create a proinflammatory environment at both local and systemic levels. This buildup of cells with activated DDR potentially fuels inflamm-aging and predisposes to age-related diseases. The interplay among DDR, cell senescence, and inflamm-aging, especially the role of senescence-associated microRNAs, is critical in understanding aging and delaying age-related disease development (Olivieri et al., 2015).
DNA Damage-Induced Cellular Senescence and Persistent DDR
Persistent DDR is associated with DNA damage-induced cellular senescence. A significant fraction of persistent DDR markers is associated with telomeric DNA in cultured cells and mammalian tissues. Damage to telomeric DNA is often irreparable and triggers persistent DDR and cellular senescence. This highlights that linear genomes are not uniformly reparable, and damaged telomeric tracts can lead to persistent DDR activation (Fumagalli et al., 2012).
特性
CAS番号 |
1912357-12-0 |
|---|---|
分子式 |
C26H23F3N6O |
分子量 |
492.51 |
IUPAC名 |
(4S)-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide |
InChI |
InChI=1S/C26H23F3N6O/c1-16-11-34(23-9-30-14-31-10-23)13-19-5-18(3-4-24(16)19)25(36)33-21-6-20(26(27,28)29)7-22(8-21)35-12-17(2)32-15-35/h3-10,12,14-16H,11,13H2,1-2H3,(H,33,36)/t16-/m1/s1 |
InChIキー |
CMJJZRAAQMUAFH-INIZCTEOSA-N |
SMILES |
CC1CN(CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)N4C=C(N=C4)C)C5=CN=CN=C5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DDR-TRK-1; DDRTRK-1; DDR-TRK1; DDRTRK1; DDR TRK-1; DDR-TRK 1; DDR TRK 1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



